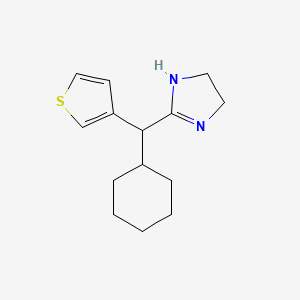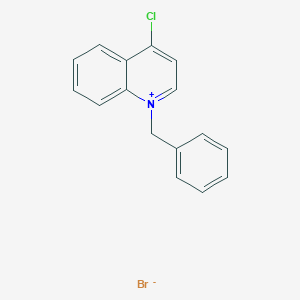![molecular formula C10H11BrO2S B15158677 1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one CAS No. 675576-74-6](/img/structure/B15158677.png)
1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one is an organic compound with the molecular formula C10H11BrO2S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one typically involves the reaction of 4-bromobenzyl chloride with a sulfoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfinyl group. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: 1-[(S)-(4-Bromophenyl)methanesulfonyl]propan-2-one
Reduction: 1-[(S)-(4-Bromophenyl)methanesulfanyl]propan-2-one
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The bromine atom in the aromatic ring can also participate in halogen bonding, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-4-(methylsulfinyl)benzene
Uniqueness
1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one is unique due to its chiral nature and the presence of both a bromine atom and a sulfinyl group. This combination of features imparts distinct reactivity and biological activity compared to other similar compounds. The chiral center allows for enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development.
Eigenschaften
CAS-Nummer |
675576-74-6 |
|---|---|
Molekularformel |
C10H11BrO2S |
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
1-[(S)-(4-bromophenyl)methylsulfinyl]propan-2-one |
InChI |
InChI=1S/C10H11BrO2S/c1-8(12)6-14(13)7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
RIFOTNHWHOQUQJ-CQSZACIVSA-N |
Isomerische SMILES |
CC(=O)C[S@@](=O)CC1=CC=C(C=C1)Br |
Kanonische SMILES |
CC(=O)CS(=O)CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


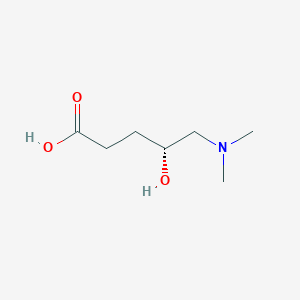
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
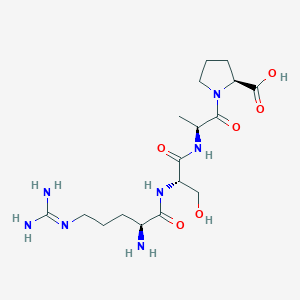
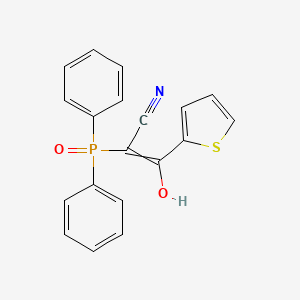

![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
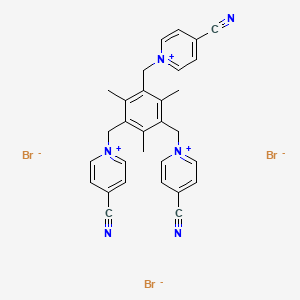
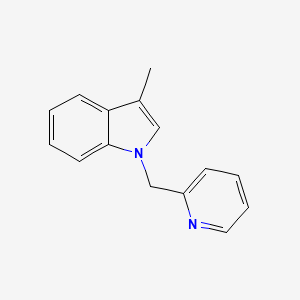
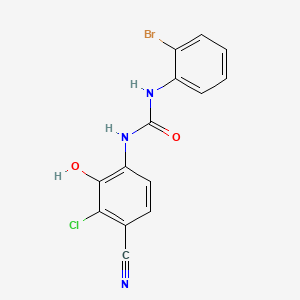
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
